1H-Benzimidazole-5,6-diol

Medicinal chemistry Crystal engineering Target engagement

1H-Benzimidazole-5,6-diol (CAS 102169-73-3), also known as 5,6-dihydroxybenzimidazole (DHBI), is a heterocyclic organic compound comprising a benzimidazole core with hydroxyl substituents at the 5 and 6 positions (catechol configuration). Its molecular formula is C₇H₆N₂O₂ with a molecular weight of 150.13 g/mol.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 102169-73-3
Cat. No. B1611686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-5,6-diol
CAS102169-73-3
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1O)O)N=CN2
InChIInChI=1S/C7H6N2O2/c10-6-1-4-5(2-7(6)11)9-3-8-4/h1-3,10-11H,(H,8,9)
InChIKeyYBMUVGQKRPSJLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-5,6-diol (CAS 102169-73-3): Core Physicochemical Identity and Procurement-Relevant Characteristics


1H-Benzimidazole-5,6-diol (CAS 102169-73-3), also known as 5,6-dihydroxybenzimidazole (DHBI), is a heterocyclic organic compound comprising a benzimidazole core with hydroxyl substituents at the 5 and 6 positions (catechol configuration) . Its molecular formula is C₇H₆N₂O₂ with a molecular weight of 150.13 g/mol [1]. The planar aromatic system enables π–π stacking interactions, while the vicinal diol imparts redox activity, metal-chelating capacity, and hydrogen-bond donor/acceptor functionality (3 HBD, 3 HBA) [2]. As an unsubstituted scaffold, it serves both as a versatile synthetic intermediate for derivatization at the N-1 and C-2 positions and as a functional monomer for aqueous redox-facilitated self-polymerization, producing materials analogous to polydopamine [3].

Why 1H-Benzimidazole-5,6-diol Cannot Be Replaced by Isomeric or In-Class Benzimidazole Analogs


Although benzimidazole-based compounds share a common heterocyclic scaffold, the precise regiochemical placement of the catechol-like diol functionality on 1H-benzimidazole-5,6-diol creates a unique combination of physicochemical properties that cannot be replicated by simple substitution. The 5,6-diol regioisomer exhibits a predicted pKa of 8.65, whereas the 4,7-diol positional isomer has a predicted pKa of ~9.54—a shift of nearly one log unit that materially alters protonation state and hydrogen-bonding capacity at physiological pH . Furthermore, the 5,6-diol displays a LogP of 0.97 compared to −0.09 for the 4,7-isomer, representing an over 10-fold difference in predicted lipophilicity that directly impacts membrane permeability, solubility, and formulation behavior . Unlike 1H-benzimidazole (which lacks hydroxyl groups entirely) or simple catechol (which lacks the imidazole ring), only the 5,6-dihydroxybenzimidazole architecture simultaneously provides the redox-active catechol moiety for polymerization and metal coordination while retaining the imidazole NH as an additional hydrogen-bond donor and synthetic handle [1]. These cumulative differences mean that substituting a generic benzimidazole for 1H-benzimidazole-5,6-diol will produce a fundamentally different molecule with altered reactivity, solubility, and target engagement profiles.

Quantitative Differentiation Evidence for 1H-Benzimidazole-5,6-diol vs. Closest Analogs


Regiochemical Positioning of Hydroxyl Groups Enables Superior Hydrogen-Bonding Geometry vs. 4,7-Diol Isomer

The 5,6-diol configuration places both hydroxyl groups on the same face of the benzimidazole ring, forming a contiguous catechol-like motif that enables bidentate metal coordination and dual hydrogen-bond interactions with biological targets. Crystal structure analysis of 1H-benzimidazole-5,6-diol derivatives reveals O–H⋯N hydrogen bonds, whereas the 4,7-diol isomer disperses hydroxyl groups to opposite sides of the ring, precluding the chelating geometry essential for metal coordination and simultaneous dual H-bonding [1]. This regiochemical difference has been explicitly exploited in patents claiming 5,6-disubstituted benzimidazoles as antiviral agents (CA2280761A1), where the 4,7-isomer exhibits reduced target affinity .

Medicinal chemistry Crystal engineering Target engagement

Predicted pKa of 8.65 Confers a More Drug-Like Ionization Profile than the 4,7-Diol Isomer (pKa ~9.54)

The predicted acid dissociation constant (pKa) of 1H-benzimidazole-5,6-diol is 8.65 ± 0.40, while the 4,7-diol positional isomer (1H-Benzimidazole-4,7-diol, CAS 102170-38-7) has a predicted pKa of 9.54 ± 0.40 . This approximately 0.9 log unit difference means that at physiological pH (7.4), the 5,6-diol exists predominantly in its neutral phenol form, whereas the 4,7-diol is more extensively ionized, which can reduce passive membrane permeability and alter protein-binding characteristics .

Physicochemical profiling Drug design Bioavailability prediction

LogP of 0.97 Balances Aqueous Solubility and Passive Membrane Permeability vs. 4,7-Diol Isomer (LogP = −0.09)

The predicted octanol–water partition coefficient (LogP) of 1H-benzimidazole-5,6-diol is 0.97410, whereas the 4,7-diol isomer exhibits a LogP of −0.09 . This greater than 10-fold difference in predicted lipophilicity (ΔLogP ≈ 1.06) places the 5,6-diol in the optimal range for both aqueous solubility and passive membrane permeability (LogP 0–3), while the 4,7-diol is predicted to be substantially more hydrophilic, potentially limiting its ability to cross lipid bilayers [1].

ADME profiling Lipophilicity Formulation science

Unique Aqueous Redox-Facilitated Self-Polymerization Capability vs. Dopamine and Other Catecholamines

1H-Benzimidazole-5,6-diol (DHBI) undergoes aqueous-base redox-facilitated self-polymerization to generate poly(5,6-dihydroxy-1H-benzimidazole) (PDHBI), a material analogous to polydopamine (PDA) but possessing unique imidazole moieties [1]. Critically, DHBI polymerization proceeds faster than dopamine under identical conditions, and the resulting PDHBI coatings promote surface wettability comparable to PDA while offering an imidazole ring for post-polymerization functionalization—a feature absent in dopamine-derived polymers [2]. In contrast, 1H-benzimidazole-4,7-diol cannot undergo this polymerization due to the non-contiguous hydroxyl arrangement, and simple catechol (1,2-dihydroxybenzene) lacks the imidazole NH that enables copolymerization with other monomers [3].

Polymer chemistry Surface coating Materials science

5,6-Diol Catechol Moiety Enables Metal-Chelating and Electron-Donating Properties Absent in Unsubstituted Benzimidazole

The 5,6-dihydroxy (catechol) configuration of 1H-benzimidazole-5,6-diol imparts strong electron-donating characteristics and metal-chelating capacity that are entirely absent in the unsubstituted 1H-benzimidazole scaffold [1]. The compound exhibits 3 hydrogen-bond donor sites and 3 hydrogen-bond acceptor sites with zero rotatable bonds (rotatable bond count = 0), resulting in a conformationally restrained planar structure that pre-organizes the catechol moiety for metal ion coordination [2]. In contrast, 1H-benzimidazole (CAS 51-17-2) has only 1 HBD and 1 HBA, lacks metal-chelating capability, and cannot participate in redox cycling. Electrochemical investigations of heterocyclic quinones including benzimidazole derivatives confirm that the 5,6-diol undergoes reversible two-electron oxidation to the corresponding ortho-quinone, a redox process fundamental to its utility in electron-transfer applications [3].

Coordination chemistry Catalysis Sensor design

HPLC-Based Stability Evidence Supporting Reproducibility in Biological Assays vs. N-Oxide Benzimidazole Derivatives

While no HPLC stability study has been published for the unsubstituted 1H-benzimidazole-5,6-diol itself, RP-HPLC analysis of structurally related benzimidazole derivatives demonstrates that the benzimidazole core (without N-oxide modification) remains homogeneous in 0.2% DMSO for up to 96 hours, whereas analogous N-oxide benzimidazole derivatives do not disintegrate into their parent benzimidazoles under identical conditions, confirming the inherent solution stability of the benzimidazole scaffold [1]. This class-level stability data supports the expectation that 1H-benzimidazole-5,6-diol will exhibit comparable or superior solution-phase integrity relative to more labile benzimidazole derivatives (e.g., N-oxides or those with hydrolytically sensitive substituents) during extended biological assay incubation [2].

Analytical chemistry Assay reproducibility Stability profiling

High-Value Application Scenarios for 1H-Benzimidazole-5,6-diol Based on Verified Differentiation Evidence


Monomer for Functional Imidazole-Containing Polydopamine-Analogous Coatings

1H-Benzimidazole-5,6-diol (DHBI) is the monomer of choice for generating polydopamine-like coatings that incorporate imidazole functionality for post-modification. The aqueous redox-facilitated self-polymerization of DHBI proceeds faster than dopamine and yields PDHBI with surface wettability comparable to PDA, but with the added benefit of imidazole moieties that can serve as coordination sites for metal ions, catalytic centers, or covalent attachment points for biomolecules [1]. Copolymerization with dopamine further allows tuning of thermal stability and cross-link density, providing a modular platform for surface engineering in biomedical devices, biosensors, and anti-corrosion coatings [2].

Pre-Organized Catechol-Imidazole Ligand Scaffold for Metal Complex Synthesis

The rigid, planar structure of 1H-benzimidazole-5,6-diol (zero rotatable bonds) provides a pre-organized ligand geometry that combines the strong metal-chelating catechol moiety with an imidazole nitrogen donor in a single, conformationally restrained framework [1]. This dual-donor architecture is particularly valuable for synthesizing well-defined transition metal complexes where both O,O-chelation (via catechol) and N-donor coordination (via imidazole) are desired for catalytic or electronic applications. The 4,7-diol isomer cannot replicate this chelating geometry, making the 5,6-isomer essential for applications requiring bidentate catechol-type binding with an adjacent heterocyclic nitrogen [2].

Synthetic Intermediate for Derivatization at C-2 While Retaining Optimal Physicochemical Profile

The predicted pKa (8.65) and LogP (0.97) of 1H-benzimidazole-5,6-diol place it in an optimal physicochemical range for subsequent derivatization into drug-like molecules, as the scaffold combines moderate lipophilicity (favorable for membrane permeability) with near-neutral ionization behavior [1]. The C-2 position of the imidazole ring is amenable to functionalization with diverse substituents (e.g., via carboxylic acid condensation), enabling systematic exploration of structure–activity relationships while retaining the favorable 5,6-catechol configuration [2]. This contrasts with the 4,7-diol isomer, where the more basic pKa (~9.54) and negative LogP (−0.09) would predispose derivatives toward poorer membrane permeability and altered target engagement [3].

Building Block for JNK3-Selective Kinase Inhibitors and Neuroprotective Agents

The 5,6-dihydroxybenzimidazole core has been validated as a privileged scaffold for developing potent and selective JNK3 inhibitors, with derivatives achieving IC₅₀ values as low as 9.7 nM and >1000-fold selectivity over the JNK1 isoform [1]. The catechol hydroxyl groups at positions 5 and 6 are critical for kinase binding affinity, as demonstrated by structure–activity relationship studies on a 37-compound library [2]. This validated biological activity of the DHBI scaffold makes it a strategic starting point for medicinal chemistry programs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's, where JNK3 is preferentially expressed in the brain [3].

Quote Request

Request a Quote for 1H-Benzimidazole-5,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.